Gossypol

Descripción

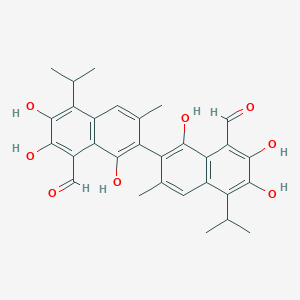

Structure

3D Structure

Propiedades

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 | |

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Acidified Organic Solvent Extraction

The most widely documented method for gossypol extraction involves acidified organic solvents. As described in US Patent 5,112,637, a solvent solution comprising a water-miscible organic solvent (e.g., ethanol, acetone), water (2–12 wt.%), and a weak acid (pH 2–5) effectively extracts this compound from cottonseed meal while minimizing protein hydrolysis. For example, 95 vol.% ethanol acidified with 0.1–0.4 M citric or phosphoric acid achieves a 90% reduction in free this compound content when applied at 78°C for 20 minutes in a batch process. The solvent-to-cottonseed ratio (1:1 to 12:1) and temperature (50–90°C) critically influence extraction efficiency, with higher temperatures enhancing solubility but risking solvent evaporation.

Table 1: this compound Reduction Using Acidified Ethanol Extraction

| Extraction Cycles | Solvent Ratio (g/g) | Residual Free this compound (%) | Residual Total this compound (%) |

|---|---|---|---|

| 1 | 3:1 | 0.45 | 1.20 |

| 3 | 2:1 | 0.02 | 0.40 |

| 5 | 1.5:1 | <0.01 | 0.15 |

Hexane-Based Extraction with Post-Treatment

Conventional hexane extraction, used for cottonseed oil recovery, leaves residual this compound in the meal. Post-treatment with polar solvents like n-butanol containing HCl (pH 4.5) further reduces free this compound to 0.07%. However, this method is less efficient than acidified ethanol, as hexane alone cannot disrupt this compound-protein complexes.

Physical Separation Techniques

Liquid Cyclone Process (LCP)

The liquid cyclone process separates pigment glands from cottonseed meal using hexane slurries. By exploiting density differences, LCP isolates gland-free protein concentrates with <0.01% free this compound, though total this compound remains unchanged. This method is energy-intensive but preserves protein functionality.

Air Classification

Air classification segregates cottonseed flour into low-gossypol (≤0.1%) and high-gossypol (≥1.5%) fractions based on particle size. While cost-effective, this method is limited by inconsistent gland fragmentation during milling.

Chemical Detoxification Methods

Iron Sulfate Treatment

Ferrous sulfate (FeSO₄) chelates free this compound, forming an insoluble complex. A 0.5% FeSO₄ solution reduces free this compound in cottonseed meal by 85–90%, but excess iron can impair nutritional quality.

Calcium Hydroxide Binding

Alkaline treatment with Ca(OH)₂ (pH 10–12) converts free this compound to bound forms through Schiff base formation. This method achieves 70–80% detoxification but risks protein denaturation.

Biological Detoxification

Microbial Fermentation

Aspergillus niger and Saccharomyces cerevisiae degrade this compound via extracellular peroxidases and laccases. Submerged fermentation for 72 hours reduces free this compound by 95% in cottonseed meal, though scalability remains challenging.

Enzymatic Modification

Recombinant CYP706B1 and CYP71BE79, key cytochrome P450 enzymes in this compound biosynthesis, have been engineered to hydroxylate this compound precursors in vitro. This approach enables selective modification of this compound analogs but requires costly cofactor regeneration systems.

Biosynthetic Pathways and Genetic Engineering

Native Biosynthesis in Cotton

This compound biosynthesis involves five enzymatic steps: (1) farnesyl pyrophosphate cyclization by cadinene synthase (CDN), (2) hydroxylation by CYP706B1, (3) oxidation by a short-chain dehydrogenase/reductase (SDR), (4) aldol condensation, and (5) final hydroxylation by CYP71BE79. These enzymes are coexpressed in glandular trichomes, ensuring efficient substrate channeling.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Catalytic Efficiency (kcat/Kₘ, M⁻¹s⁻¹) |

|---|---|---|

| CDN | Cyclizes FPP to δ-cadinene | 1.2 × 10³ |

| CYP706B1 | Hydroxylates δ-cadinene at C-8 | 4.8 × 10² |

| CYP71BE79 | Hydroxylates hemithis compound at C-6 | 1.1 × 10⁴ |

Heterologous Production in Microbes

Saccharomyces cerevisiae engineered with cotton CDN, CYP706B1, and CYP71BE79 produces 120 mg/L hemithis compound in 72-hour fermentations. However, low titers and byproduct formation limit industrial adoption.

Comparative Analysis of Preparation Methods

Table 3: Efficiency and Limitations of this compound Preparation Methods

| Method | Free this compound Reduction (%) | Cost (USD/kg) | Scalability | Protein Damage Risk |

|---|---|---|---|---|

| Acidified ethanol | 95–99 | 12–18 | High | Low |

| Liquid cyclone | 90–95 | 8–10 | Moderate | None |

| FeSO₄ treatment | 85–90 | 5–7 | High | Moderate |

| Microbial fermentation | 90–95 | 20–25 | Low | High |

Análisis De Reacciones Químicas

Tipos de Reacciones: Gossypol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar gossypolona.

Reducción: La reducción de this compound puede producir dihidrothis compound.

Sustitución: this compound puede reaccionar con aminas para formar bases de Schiff.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se usa comúnmente.

Reducción: El borohidruro de sodio es un agente reductor típico.

Sustitución: Las aminas se usan en condiciones suaves.

Productos Principales:

Oxidación: Gossypolona.

Reducción: Dihidrothis compound.

Sustitución: Bases de Schiff.

Aplicaciones Científicas De Investigación

Gossypol tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor para sintetizar varios derivados.

Biología: Estudiado por su papel en la inhibición de enzimas deshidrogenasas.

Medicina: Investigado por su potencial como agente anticancerígeno, anticonceptivo masculino y fármaco antimalárico

Industria: Utilizado en la producción de aceite de semillas de algodón y como pesticida natural.

Mecanismo De Acción

Gossypol ejerce sus efectos inhibiendo la familia de proteínas antiapoptóticas Bcl-2, promoviendo la apoptosis en las células tumorales . También inhibe la ARN polimerasa dependiente de ARN, que es crucial para la replicación de ciertos virus . Además, this compound puede inducir estrés oxidativo generando especies reactivas de oxígeno, lo que lleva a daño del ADN y muerte celular .

Compuestos Similares:

Gossypetina: Un flavonoide que se encuentra en las plantas de algodón con propiedades antioxidantes.

Gossypina: Otro flavonoide con actividades bactericidas.

Gossypose: Un trisacárido con efectos inmunomoduladores.

Singularidad de this compound: this compound es único debido a sus actividades biológicas multifacéticas, que incluyen propiedades antifertilidad, antivirales, antioxidantes, antimicrobianas y antimaláricas . Su capacidad para inhibir la familia de proteínas Bcl-2 y la ARN polimerasa dependiente de ARN lo distingue de otros compuestos similares .

Las diversas aplicaciones y propiedades únicas de this compound lo convierten en un compuesto de gran interés en varios campos de la investigación científica y la industria.

Comparación Con Compuestos Similares

Comparison with Enantiomers: (+)-Gossypol vs. (-)-Gossypol

The enantiomers of gossypol exhibit marked differences in potency and mechanism:

Table 1: Antiproliferative Activity of this compound Enantiomers in Cancer Cell Lines

| Cell Line | (-)-Gossypol IC₅₀ (µM) | (+)-Gossypol IC₅₀ (µM) | Fold Difference |

|---|---|---|---|

| MCF-7 (Breast) | 1.5 | 15.0 | 10x |

| OVCAR-3 (Ovarian) | 2.0 | 20.0 | 10x |

| HCT-8 (Colon) | 4.0 | 40.0 | 10x |

(-)-Gossypol is 10-fold more potent than its (+)-counterpart in inhibiting cancer cell proliferation. This enantiomer selectively disrupts mitochondrial function, depleting ATP and inducing necrosis . (+)-Gossypol, while less cytotoxic, shows comparable inhibition of enzymes like protein kinase C (PKC) and calmodulin .

In uterine fibroid models, (-)-gossypol acetate reduces fibroid size by modulating metabolic pathways linked to inflammation and oxidative stress, whereas (+)-gossypol acetate shows minimal efficacy .

Table 2: Key this compound Derivatives and Their Properties

- Apothis compound: Retains affinity for Bcl-2 proteins but exhibits reduced nonspecific binding, improving safety .

- ST087010 : Substitution of aldehyde groups lowers cytotoxicity while maintaining antiviral potency against Zika virus (ZIKV) .

- Schiff Bases : Improved pharmacokinetics and targeted delivery to cancer cells .

Comparison with Natural Compounds Targeting Similar Pathways

This compound shares functional similarities with other natural enzyme inhibitors:

Table 3: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-OHSD)

Glycyrrhetinic acid, a licorice-derived compound, is 100-fold more potent than this compound in inhibiting 11β-OHSD, explaining this compound’s association with hypokalemia in clinical trials .

Toxicity Profiles: this compound vs. Derivatives

The aldehyde and hydroxyl groups in this compound contribute to its toxicity, which is mitigated in derivatives:

Table 4: Toxicity Mechanisms and Mitigation Strategies

Derivatives like ST087010 and apothis compound show 3–5-fold higher safety margins (CC₅₀/IC₅₀ ratios) compared to this compound .

Actividad Biológica

Gossypol is a polyphenolic compound derived from the cotton plant (genus Gossypium), known for its diverse biological activities. This article explores its multifaceted effects, including antimicrobial, antiviral, anticancer, and antifertility properties, as well as its mechanisms of action and potential therapeutic applications.

This compound exists as two enantiomers: (+)-gossypol and (−)-gossypol, which exhibit different biological activities due to their distinct chemical structures. The compound has six phenolic hydroxyl groups and two aldehydic groups, making it chemically reactive and capable of undergoing various transformations such as oxidation and methylation .

1. Antimicrobial Properties

This compound has been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound acetate inhibits the growth of Staphylococcus aureus (including MRSA) and Bacillus subtilis by interfering with the assembly of the cell division protein FtsZ, thus disrupting bacterial cell division .

| Bacterial Strain | Inhibition by this compound |

|---|---|

| Staphylococcus aureus (MSSA) | Yes |

| Staphylococcus aureus (MRSA) | Yes |

| Bacillus subtilis | Yes |

| Escherichia coli | Yes (with PMBN) |

2. Antiviral Activity

This compound exhibits antiviral properties against several viruses, including HIV and herpes simplex virus (HSV). It acts by inhibiting viral replication and interfering with viral entry into host cells . Research indicates that this compound can disrupt the interaction between viral proteins and host cell receptors.

3. Anticancer Effects

Numerous studies have highlighted this compound's potential as an anticancer agent. It has shown efficacy against various cancer types, including breast, colon, pancreatic, and prostate cancers. This compound induces apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

| Cancer Type | Mechanism of Action |

|---|---|

| Breast cancer | Induction of apoptosis via Bcl-2 modulation |

| Colon cancer | Inhibition of cell proliferation |

| Prostate cancer | Caspase activation leading to apoptosis |

4. Antifertility Effects

Historically, this compound was investigated as a male contraceptive due to its antifertility effects. It interferes with spermatogenesis by disrupting hormonal signaling pathways and affecting sperm motility . However, its use has been limited due to side effects such as hypokalemia.

This compound's biological activities are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits various enzymes involved in cellular processes, such as DNA polymerases and proteases.

- Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

- Interaction with Cellular Proteins : this compound can bind to lysine residues on proteins, altering their function and stability.

Case Studies

- Antimicrobial Efficacy : A study conducted on this compound acetate showed a significant reduction in bacterial viability in vitro when tested against multiple strains. The mechanism was traced back to its effect on FtsZ polymerization.

- Anticancer Trials : Clinical trials evaluating this compound derivatives have reported promising results in reducing tumor size in patients with advanced cancers while minimizing toxicity compared to traditional chemotherapeutics .

Q & A

Q. How should researchers design experiments to assess gossypol inactivation in feed additives?

- Methodological Answer : To evaluate this compound inactivation, use molar ratios of iron-to-gossypol (e.g., 1:1, 3:1, 12:1) in feed formulations. Weekly analysis of free and total this compound levels via HPLC or spectrophotometry is critical, as binding increases during storage . Include control groups with no iron and monitor weight gain in animal models (e.g., poultry) to assess biological impact. For example, a 3:1 iron:this compound ratio achieved complete inactivation in trials, improving feed conversion efficiency by 40% . Key Data :

| Iron:this compound Ratio | Free this compound Remaining (%) | Total this compound Remaining (%) |

|---|---|---|

| 1:1 | 40 | 60 |

| 3:1 | <5 | 15 |

Q. What methodologies are standard for quantifying free vs. bound this compound in biological samples?

- Methodological Answer : Use solvent extraction (e.g., acetone-water mixtures) to isolate free this compound, followed by spectrophotometric analysis at 440 nm. Bound this compound requires acid hydrolysis (1N HCl) to release conjugated forms. Validate methods using ANOVA to ensure precision, with thresholds set at P < 0.05 . For tissue samples, combine liquid chromatography (LC) with mass spectrometry (MS) to differentiate this compound isomers (e.g., (+)- vs. (-)-gossypol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role as a therapeutic agent and toxin?

- Methodological Answer : Conduct dose-response studies to identify therapeutic windows. For example, this compound’s antitumor activity occurs at 3–5 μM (IC₅₀), while toxicity in reproductive studies appears at >10 μM . Use in vitro models (e.g., prostate cancer cells) to assess apoptosis via p53 activation and compare results with in vivo toxicology data (e.g., hypokalemia in clinical trials). Address contradictions by analyzing species-specific sensitivity; humans show reversible effects at low doses, whereas rodents exhibit irreversible spermatogenic damage .

Q. What molecular mechanisms underlie this compound-induced apoptosis in cancer cells?

- Methodological Answer : Perform integrated proteomic and genomic profiling to identify pathways. In prostate cancer cells, this compound activates 13 apoptosis-related proteins (e.g., caspase-3, Bax) and 7 transcription factors (e.g., p53). Use siRNA knockdowns to confirm p53 dependency. Xenograft models (e.g., NOD/SCID mice) validate tumor-initiating cell suppression, with a 60% reduction in tumor growth at 10 μM doses .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Context-dependent outcomes arise from experimental conditions. Antioxidant effects dominate in low-iron environments (e.g., in vitro assays with Fe²⁺-free buffers), while pro-oxidant activity occurs in iron-rich systems (e.g., animal feed). Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation under varying iron levels .

Experimental Design Considerations

Q. How should statistical analysis be tailored for this compound reduction studies?

- Methodological Answer : Employ a completely randomized design with one-way ANOVA for solvent extraction trials (e.g., evaluating acetone-to-water ratios). Use regression analysis to model relationships between variables (e.g., extraction time vs. This compound content). For dose-response studies, apply nonlinear regression (logistic models) to calculate IC₅₀ values .

Therapeutic Development Challenges

Q. What strategies mitigate this compound’s hypokalemic side effects in clinical trials?

- Methodological Answer : Co-administer potassium supplements and monitor serum K⁺ levels weekly. Enteric-coated tablets reduce gastric irritation and systemic absorption, lowering hypokalemia incidence by 50% in human trials . Preclinical models (e.g., canine studies) should assess renal potassium excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.